2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with the following properties:
- Molecular Formula : C~22~H~21~N~5~O~3~S~2~
- Molecular Weight : 467.56 g/mol
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the thiophene-2-yl group, tetrahydropyrimido[4,5-d]pyrimidine ring, and trifluoromethylphenyl moiety. Detailed synthetic pathways and reaction conditions are available in the literature1.
Molecular Structure Analysis
The molecular structure consists of a tetrahydropyrimido[4,5-d]pyrimidine core with a thiophene-2-yl group attached. The trifluoromethylphenyl substituent is linked to the amide nitrogen. Refer to the chemical structure for a visual representation.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidation, and cyclizations. Investigating its reactivity and potential transformations is essential for understanding its behavior in different environments.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under varying conditions (e.g., pH, temperature, light).
- Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.
Scientific Research Applications
Radiosynthesis and Imaging Applications
Compounds structurally related to the one have been utilized in the development of selective radioligands for imaging specific proteins with Positron Emission Tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share some structural similarities with the specified compound, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been synthesized with a fluorine atom in their structure to allow labeling with fluorine-18 and in vivo imaging using PET, highlighting their potential in neurological research and the study of neuroinflammatory processes (Dollé et al., 2008).
Chemical Synthesis and Derivative Studies
Other research focuses on the synthesis of novel heterocyclic compounds, such as thieno[2,3-d]pyrimidin-4-ones, which are synthesized through reactions involving structurally related precursors. These compounds have been studied for their potential applications in creating new materials and in drug development, indicating a broad interest in pyrimidinone and related heterocyclic compounds for their versatile chemical properties and potential biological activities (Elmuradov et al., 2011).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
- Environmental Impact : Assess its potential impact on the environment.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Formulation : Develop suitable formulations for administration.
Please note that the information provided here is based on available literature, and further studies are necessary to fully understand the compound’s properties and applications. For detailed references, consult relevant scientific papers1.
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3S2/c1-28-17-15(19(31)29(2)20(28)32)18(27-16(26-17)13-7-4-8-33-13)34-10-14(30)25-12-6-3-5-11(9-12)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJZCMGDZSKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide |
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